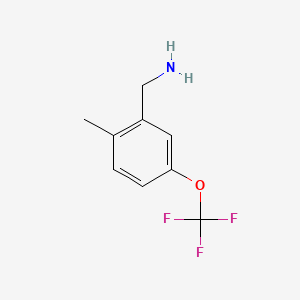

2-Methyl-5-(trifluoromethoxy)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHITEUBBNSNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzylamine and its Structural Analogs in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Benzylamines substituted with fluorine-containing moieties are of particular interest due to the unique physicochemical properties these groups impart, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethoxy)benzylamine, a compound of emerging interest, and its closely related, commercially available structural analogs that are pivotal in contemporary drug discovery programs.

Core Compound: this compound

Identification and Availability

Physicochemical Properties (Predicted)

Due to the limited publicly available experimental data, the physicochemical properties of this compound are largely predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| pKa | Not available |

The presence of the trifluoromethoxy (-OCF3) group is expected to significantly increase the lipophilicity of the molecule while being a weak electron-withdrawing group. The methyl group introduces steric bulk and is a weak electron-donating group. The interplay of these substituents on the benzylamine core makes it an intriguing building block for exploring structure-activity relationships (SAR).

Key Structural Analogs and Their Significance in Drug Development

Given the specialized nature of this compound, a comprehensive understanding of its commercially available structural analogs is crucial for any drug discovery campaign. These analogs offer a platform to systematically probe the effects of substituent positioning and the nature of the fluorine-containing group.

2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)

A close analog, 2-(Trifluoromethoxy)benzylamine, lacking the methyl group, is readily available from suppliers like TCI Chemicals and P212121[2][3]. It serves as a key intermediate in the synthesis of biologically active molecules[4]. The trifluoromethoxy group enhances reactivity and solubility in organic solvents, making it a valuable component in the development of therapeutics and agrochemicals[4].

Table 1: Physicochemical Properties of 2-(Trifluoromethoxy)benzylamine

| Property | Value | Source |

| CAS Number | 175205-64-8 | [3] |

| Molecular Formula | C8H8F3NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Purity | >95% | [3] |

This compound is utilized in pharmaceutical development, particularly for drugs targeting neurological disorders[4].

2-Fluoro-5-(trifluoromethyl)benzylamine (CAS: 199296-61-2)

This analog features a trifluoromethyl (-CF3) group, a bioisostere of the trifluoromethoxy group, and a fluoro substituent on the aromatic ring. It is a versatile compound with significant applications in the pharmaceutical and agrochemical sectors[5]. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity[6].

Table 2: Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzylamine

| Property | Value | Source |

| CAS Number | 199296-61-2 | [5][7][8][][10][11] |

| Molecular Formula | C8H7F4N | [5][7] |

| Molecular Weight | 193.14 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | ≥ 98% (GC) | [5] |

| Density | 1.34 g/mL | [5] |

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those for neurological disorders, as well as anti-cancer and anti-inflammatory agents[5][12].

Synthesis Strategies

While a specific, published synthesis protocol for this compound is not readily found, its synthesis can be logically inferred from established methodologies for related compounds. A plausible synthetic route would likely start from a correspondingly substituted toluene derivative.

A general retrosynthetic analysis is presented below:

Caption: General workflow for the synthesis of benzylamines via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (2 equivalents) in portions, maintaining the temperature below 10°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired benzylamine.

Safety and Handling

Substituted benzylamines, particularly those containing fluorine, should be handled with care. The following is a summary of the general safety precautions.

-

2-Fluoro-5-(trifluoromethyl)benzylamine is classified as corrosive and causes severe skin burns and eye damage.[10]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) for the particular compound being used.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethoxy and trifluoromethyl groups into molecular scaffolds is a well-established strategy in drug design to enhance a molecule's therapeutic potential. These groups can improve:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of a drug.

-

Lipophilicity: Increased lipophilicity can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of these groups can alter the electronics of the aromatic ring, potentially leading to stronger interactions with the target protein.

Benzylamines are versatile intermediates used in the synthesis of a wide array of bioactive molecules. For example, they can be readily converted into amides, ureas, and sulfonamides, which are common functional groups in pharmaceuticals. The use of building blocks like this compound and its analogs allows for the systematic exploration of the chemical space around a pharmacophore, enabling the fine-tuning of a drug candidate's properties. The utility of trifluoromethyl- and trifluoromethoxy-substituted compounds is evident in their presence in numerous FDA-approved drugs.

Conclusion

While this compound is a specialized reagent, its structural motif is highly relevant to modern drug discovery. A thorough understanding of its properties, along with those of its readily available analogs such as 2-(Trifluoromethoxy)benzylamine and 2-Fluoro-5-(trifluoromethyl)benzylamine, provides medicinal chemists with a powerful toolkit for lead optimization and the development of novel therapeutics. The synthetic strategies and protocols outlined in this guide serve as a practical resource for researchers aiming to leverage the unique benefits of these fluorinated building blocks in their work.

References

- Labchem. This compound, 96%. [URL: https://www.labchem.co.za/2-methyl-5-trifluoromethoxy-benzylamine-96-aah33791-004]

- Chem-Impex. 2-Fluoro-5-(trifluorometil)bencilamina. [URL: https://www.chem-impex.com/products/2-fluoro-5-trifluoromethyl-benzylamine]

- Capot Chemical. 199296-61-2 | 2-Floro-5-(trifluoromethyl)benzylamine. [URL: https://www.capotchem.com/cas-199296-61-2.html]

- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine. [URL: https://www.chem-impex.com/products/2-fluoro-5-trifluoromethyl-benzylamine]

- BLD Pharmatech. SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethyl)benzylamine. [URL: https://www.bldpharm.com/products/199296-61-2.html]

- Guidechem. 3-(TRIFLUOROMETHOXY)BENZYLAMINE 93071-75-1 wiki. [URL: https://www.guidechem.com/wiki/3-(TRIFLUOROMETHOXY)BENZYLAMINE-93071-75-1.html]

- Tokyo Chemical Industry Co., Ltd. 2-(Trifluoromethoxy)benzylamine 175205-64-8. [URL: https://www.tcichemicals.com/APAC/en/p/T3092]

- BOC Sciences. CAS 199296-61-2 2-Fluoro-5-(trifluoromethyl)benzylamine. [URL: https://www.bocsci.com/cas-199296-61-2-2-fluoro-5-trifluoromethyl-benzylamine-item-2474810.html]

- Google Patents. US20200172521A1 - Five-Membered-Fused-Six-Membered Aza-Aromatic Ring Compound, Preparation Method Thereof, Pharmaceutical Composition And Application Thereof. [URL: https://patents.google.

- BLD Pharmatech. 1388054-07-6|O-(2-Methoxy-5-(trifluoromethyl)benzyl)hydroxylamine. [URL: https://www.bldpharm.com/products/1388054-07-6.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethyl)benzylamine. [URL: https://www.thermofisher.

- Shanghai FChemicals Technology Co.,Ltd. @ ChemBuyersGuide.com, Inc. [URL: https://www.chembuyersguide.com/fchemicals.html]

- TCI EUROPE N.V. 2-(Trifluoromethoxy)benzylamine | 175205-64-8. [URL: https://www.tcichemicals.com/EU/en/p/T3092]

- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine. [URL: https://www.chem-impex.com/products/2-fluoro-5-trifluoromethyl-benzylamine]

- ChemicalBook. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4258865.htm]

- P212121 Store. 2-(Trifluoromethoxy)benzylamine | CAS 175205-64-8. [URL: https://www.p212121.com/2-trifluoromethoxy-benzylamine-5g.html]

- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. [URL: Not available]

- Smolecule. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7. [URL: https://www.smolecule.com/3-methoxy-5-(trifluoromethyl)benzylamine-cas-916420-96-7]

- Tokyo Chemical Industry UK Ltd. 2-Fluoro-5-(trifluoromethyl)benzylamine 199296-61-2. [URL: https://www.tcichemicals.com/GB/en/p/F1148]

- Benchchem. A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery. [URL: https://www.benchchem.com/uploads/B1329585-B1329585-technical-guide.pdf]

- PubChem. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521099]

- ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b09439]

- Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine 97 3300-51-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/330051]

- Google Patents. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. [URL: https://patents.google.

- Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. [URL: https://patents.google.

- PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-2-chloro-5-trifluoromethylbenzaldehyde]

Sources

- 1. This compound, 96% [labchem.co.za]

- 2. 2-(Trifluoromethoxy)benzylamine | 175205-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. store.p212121.com [store.p212121.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 199296-61-2 | 2-Floro-5-(trifluoromethyl)benzylamine - Capot Chemical [capotchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. chs.nctu.edu.vn [chs.nctu.edu.vn]

- 13. file.bldpharm.com [file.bldpharm.com]

2-Methyl-5-(trifluoromethoxy)benzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-5-(trifluoromethoxy)benzylamine

Introduction: A Privileged Scaffold for Modern Chemistry

This compound is a substituted primary amine that represents a confluence of synthetically valuable structural motifs. As a benzylamine, it serves as a versatile precursor and a masked source of ammonia in complex organic syntheses.[1][2] Its true significance, however, lies in the specific substitution pattern on the aromatic ring. The incorporation of a trifluoromethoxy (-OCF₃) group is a strategic choice in contemporary drug discovery and materials science. This group imparts a unique combination of electronic and physical properties, including high lipophilicity, enhanced metabolic stability, and strong electron-withdrawing character, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3][4][5]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic characteristics, reactivity, and synthetic utility of this compound. By synthesizing available data with established chemical principles, this document serves as a foundational resource for leveraging this valuable building block in research and development.

Section 1: Core Physicochemical and Spectroscopic Properties

While specific experimental data for this exact molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Physicochemical Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | [2-Methyl-5-(trifluoromethoxy)phenyl]methanamine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₀F₃NO | Calculated |

| Molecular Weight | 205.18 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Based on analogs like 2-(Trifluoromethyl)benzylamine[6] |

| Purity | Commercially available up to ~96% | [7] |

| Boiling Point | Not available; expected to be >180 °C at atm. pressure | Inferred from substituted benzylamines[6] |

| Density | Not available; expected to be ~1.2-1.3 g/mL | Inferred from analogs like 2-(Trifluoromethyl)benzylamine (1.249 g/mL)[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | General property of similar organic molecules. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted spectral characteristics:

-

¹H NMR:

-

Aromatic Protons (3H): A complex multiplet pattern is expected between δ 7.0-7.3 ppm.

-

Benzylic CH₂ (2H): A singlet is predicted around δ 3.8-4.0 ppm.

-

Amine NH₂ (2H): A broad singlet with a variable chemical shift, typically between δ 1.5-2.5 ppm, which can exchange with D₂O.

-

Methyl CH₃ (3H): A sharp singlet is expected around δ 2.2-2.4 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.

-

-OCF₃ Carbon: A quartet with a large coupling constant (¹JCF) around δ 121 ppm.

-

Benzylic CH₂: A signal around δ 45 ppm.

-

Methyl CH₃: A signal around δ 18-20 ppm.

-

-

¹⁹F NMR:

-

A sharp singlet is expected for the -OCF₃ group, likely in the range of δ -58 to -60 ppm, consistent with other trifluoromethoxy-substituted aromatics.[8]

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 205.

-

Major Fragments: A prominent peak at m/z = 188 corresponding to the loss of the amino group ([M-NH₂]⁺), and a base peak at m/z = 189 for the substituted tropylium ion resulting from benzylic cleavage.

-

Section 2: Electronic Effects, Reactivity, and Structural Rationale

The reactivity of this compound is governed by the interplay of its three key components: the nucleophilic primary amine, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethoxy group.

Influence of Aromatic Substituents

The trifluoromethoxy group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (σ-withdrawing) that polarizes the C-O sigma bond.[9] This effect is dominant over the weak π-donating ability of the oxygen lone pairs.[9] Consequently, it significantly reduces the electron density of the aromatic ring.[10][11] The ortho-methyl group is weakly electron-donating via hyperconjugation and induction. The net result is an electron-poor aromatic system, which influences the basicity of the amine. The electron withdrawal lowers the pKa of the conjugate acid (benzylammonium ion), making the amine less basic than unsubstituted benzylamine.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a representative, self-validating methodology adapted from standard procedures for the synthesis of primary benzylamines.

Objective: To synthesize this compound from the corresponding aldehyde.

Materials:

-

2-Methyl-5-(trifluoromethoxy)benzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

-

Dissolution: Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

-

Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: The initial stirring period allows for the formation of the imine equilibrium. NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with DCM and water.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the product amine, moving it into the aqueous phase and leaving unreacted aldehyde and non-basic impurities in the organic phase.

-

Separate the layers and wash the organic layer with 1 M HCl.

-

Combine the acidic aqueous layers and cool in an ice bath.

-

Basify the aqueous layer to pH >10 with 1 M NaOH. Trustworthiness Note: This step deprotonates the amine, causing it to partition back into an organic solvent for extraction.

-

-

Extraction and Purification:

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

-

Section 4: Applications and Research Interest

The primary value of this compound is as a versatile building block for the synthesis of higher-value, complex molecules.

-

Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for other groups to enhance drug properties. [4]Its ability to increase lipophilicity can improve membrane permeability and oral bioavailability, while its high C-F bond strength enhances metabolic stability, potentially extending a drug's half-life. [4]This makes the title compound an attractive starting point for synthesizing novel candidates for various therapeutic targets. Substituted benzylamines are known scaffolds in inhibitors of copper amine oxidases and other enzymes. [12]* Agrochemicals: Similar to pharmaceuticals, the properties imparted by the -OCF₃ group are highly desirable in agrochemicals, contributing to the stability, efficacy, and uptake of pesticides and herbicides. [5]* Materials Science: Fluorinated organic molecules are used in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and steric properties.

Section 5: Safety and Handling

According to available Safety Data Sheets (SDS), this compound is a hazardous substance.

-

Classification: It is classified as Skin Corrosive Category 1B (H314) and Eye Damage Category 1 (H318), meaning it causes severe skin burns and eye damage. [13]* Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13] * In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [13] * Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for modern chemical synthesis. Its properties are defined by the nucleophilic primary amine and the powerful electronic influence of the trifluoromethoxy substituent. This group enhances lipophilicity and metabolic stability, making the molecule a valuable building block for the discovery of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, predicted spectroscopic signature, and appropriate handling procedures enables researchers to effectively and safely utilize this compound in the creation of novel and complex molecular architectures.

References

-

Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]

-

Mangas-Sanchez, J., et al. (2019). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate. [Link]

-

Schlosser, M., et al. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]

-

Kramer, S. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, ACS Publications. [Link]

-

Sabatini, S., et al. (2011). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of Benzylamine in Organic Synthesis and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. [Link]

-

Schlosser, M., et al. (2002). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Wikipedia. Benzylamine. Wikipedia. [Link]

-

Supporting Information. Characterization data for various fluorinated compounds. Source Not Specified. [Link]

-

Wimmer, L., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]

- 7. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

- 10. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.at [fishersci.at]

A Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzylamine: Structure, Synthesis, and Applications

Abstract

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethoxy)benzylamine, a fluorinated aromatic amine of increasing interest in medicinal chemistry and drug discovery. We will delve into its structural characteristics, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, this document explores the strategic importance of the trifluoromethoxy and benzylamine moieties in molecular design and discusses the analytical techniques essential for its structural elucidation and quality control. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile building block.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group has gained significant prominence for its ability to modulate key pharmacological properties.[1] It can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a molecule, thereby improving its binding affinity to biological targets.[1] When this group is combined with the benzylamine scaffold, a common pharmacophore in its own right, the resulting molecule becomes a valuable building block for the synthesis of novel therapeutic agents. This guide focuses on a specific example of such a molecule: this compound. We will explore its structure, provide a robust synthetic route, and discuss its potential applications, offering a detailed resource for its use in research and development.

Section 1: Physicochemical and Structural Properties

This compound is an aromatic amine characterized by a benzene ring substituted with a methyl group at the 2-position, a trifluoromethoxy group at the 5-position, and an aminomethyl group at the 1-position.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties

| Property | Value | Source |

| IUPAC Name | (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine | AK Scientific, Inc.[2] |

| CAS Number | 1373920-87-6 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₀F₃NO | AK Scientific, Inc.[2] |

| Molecular Weight | 205.18 g/mol | AK Scientific, Inc.[2] |

| Appearance | Not available | AK Scientific, Inc.[2] |

| Purity | 96% | Thermo Scientific Chemicals[4][5][6] |

Section 2: Synthesis and Mechanistic Insights

The most direct and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-methyl-5-(trifluoromethoxy)benzaldehyde. This aldehyde is commercially available, making this a practical approach for laboratory-scale synthesis.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of 2-methyl-5-(trifluoromethoxy)benzaldehyde.

Materials:

-

2-Methyl-5-(trifluoromethoxy)benzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-methyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Section 3: Structural Elucidation and Quality Control

Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. This is typically achieved through a combination of spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.1-7.3 | m | 3H | Ar-H |

| Benzylic | ~3.8-4.0 | s | 2H | -CH₂-NH₂ |

| Methyl | ~2.2-2.4 | s | 3H | Ar-CH₃ |

| Amine | ~1.5-2.5 | br s | 2H | -NH₂ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic | 115-145 | Ar-C |

| Trifluoromethoxy | ~121 (q, J ≈ 257 Hz) | -OCF₃ |

| Benzylic | ~45 | -CH₂-NH₂ |

| Methyl | ~18 | Ar-CH₃ |

Note: The chemical shift of the amine protons (-NH₂) is highly variable and depends on the solvent, concentration, and temperature.

Section 4: Applications in Research and Drug Discovery

The unique combination of the methyl, trifluoromethoxy, and benzylamine groups makes this molecule a valuable building block in medicinal chemistry.

-

Trifluoromethoxy Group: The -OCF₃ group is a lipophilic electron-withdrawing group that can improve a drug candidate's metabolic stability and membrane permeability.[1] Its steric bulk can also influence the conformation of the molecule, potentially leading to enhanced binding at a target receptor.

-

Benzylamine Scaffold: Benzylamines are common structural motifs in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The primary amine provides a reactive handle for further chemical modifications, such as amide bond formation, to build more complex molecules.

-

Methyl Group: The ortho-methyl group can impart a conformational constraint on the molecule, which can be beneficial for receptor binding and selectivity. It can also influence the metabolic profile of the compound.

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential use in the synthesis of novel compounds targeting a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Section 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on the Safety Data Sheet (SDS) from AK Scientific, Inc., this compound is classified with the following hazards:[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

A similar compound's SDS from Fisher Scientific indicates it causes severe skin burns and eye damage.[7]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[2]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash skin thoroughly after handling.[2] Use only outdoors or in a well-ventilated area.[2]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store locked up.[2]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

-

Conclusion

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its synthesis from commercially available starting materials is straightforward, and its structural features offer a unique combination of properties that can be exploited in the design of novel bioactive molecules. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Xing-Chem. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE (CAS No. 199296-61-2) SDS. Retrieved January 19, 2026, from [Link]

-

Chemical Science. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. Retrieved January 19, 2026, from [Link]

-

Gouverneur, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. aksci.com [aksci.com]

- 3. CAS 1373920-87-6 | 4756-3-02 | MDL MFCD22201056 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. labor.com.tr [labor.com.tr]

- 5. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. H33791.03 [thermofisher.com]

- 7. fishersci.at [fishersci.at]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethoxy)benzylamine

Introduction

2-Methyl-5-(trifluoromethoxy)benzylamine is a key building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto an aromatic scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into two robust and field-proven synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on two of the most reliable and versatile methods:

-

Grignard Reaction and Reductive Amination: A convergent approach that builds the molecule by forming a key carbon-carbon bond followed by the introduction of the amine functionality.

-

Gabriel Synthesis: A classic and robust method for the synthesis of primary amines, offering high selectivity and avoiding over-alkylation byproducts.

Pathway 1: Grignard Reaction Followed by Reductive Amination

This pathway is a highly effective method that proceeds in three main stages: the formation of a Grignard reagent, subsequent formylation to the corresponding benzaldehyde, and finally, reductive amination to the target benzylamine.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. By converting the aryl bromide into an organomagnesium species, we create a potent carbon nucleophile. The choice of formylating agent is critical; N,N-dimethylformamide (DMF) is a common and effective electrophile for this transformation. Reductive amination is a versatile and widely used method for converting aldehydes and ketones into amines. The use of a reducing agent that is selective for the imine intermediate formed in situ is crucial to prevent the reduction of the starting aldehyde. Sodium borohydride is a suitable choice for this purpose, offering a good balance of reactivity and selectivity.

Experimental Workflow and Protocols

Caption: Grignard and Reductive Amination Pathway

Step 1: Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylmagnesium bromide

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In a separate flask, dissolve 2-bromo-5-(trifluoromethoxy)toluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

-

Protocol:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully pouring it into a stirred mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

-

Step 3: Synthesis of this compound

-

Protocol:

-

Dissolve 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in methanol.

-

To this solution, add a solution of ammonia in methanol (a significant excess is typically used).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

| Parameter | Step 1: Grignard Formation | Step 2: Formylation | Step 3: Reductive Amination |

| Starting Material | 2-Bromo-5-(trifluoromethoxy)toluene | 2-Methyl-5-(trifluoromethoxy)phenylmagnesium bromide | 2-Methyl-5-(trifluoromethoxy)benzaldehyde |

| Key Reagents | Magnesium, Iodine (cat.) | N,N-Dimethylformamide (DMF) | Ammonia, Sodium borohydride |

| Solvent | Anhydrous THF | THF | Methanol |

| Temperature | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | High (in situ) | 60-80% | 70-90% |

Pathway 2: Gabriel Synthesis

The Gabriel synthesis is a time-honored and highly reliable method for the preparation of primary amines from alkyl halides. This pathway avoids the formation of secondary and tertiary amine byproducts that can occur in other amination methods.

Causality Behind Experimental Choices

The first step involves a free-radical bromination at the benzylic position of 2-methyl-5-(trifluoromethoxy)toluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the reaction. The subsequent reaction with potassium phthalimide proceeds via an Sₙ2 mechanism, where the phthalimide anion acts as a nitrogen nucleophile. The final step, hydrazinolysis, effectively cleaves the phthalimide group to release the desired primary amine.

Experimental Workflow and Protocols

Caption: Gabriel Synthesis Pathway

Step 1: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzyl bromide

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethoxy)toluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Methyl-5-(trifluoromethoxy)benzyl bromide, which can often be used in the next step without further purification.

-

Step 2: Synthesis of N-(2-Methyl-5-(trifluoromethoxy)benzyl)phthalimide

-

Protocol:

-

In a round-bottom flask, dissolve the crude 2-Methyl-5-(trifluoromethoxy)benzyl bromide (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-Methyl-5-(trifluoromethoxy)benzyl)phthalimide.

-

Step 3: Synthesis of this compound

-

Protocol:

-

Suspend N-(2-Methyl-5-(trifluoromethoxy)benzyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (2-4 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining solids and protonate the product amine.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the aqueous residue basic with a concentrated sodium hydroxide solution.

-

Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound.

-

| Parameter | Step 1: Benzylic Bromination | Step 2: Phthalimide Alkylation | Step 3: Hydrazinolysis |

| Starting Material | 2-Methyl-5-(trifluoromethoxy)toluene | 2-Methyl-5-(trifluoromethoxy)benzyl bromide | N-(2-Methyl-5-(trifluoromethoxy)benzyl)phthalimide |

| Key Reagents | N-Bromosuccinimide (NBS), AIBN (cat.) | Potassium phthalimide | Hydrazine hydrate |

| Solvent | Carbon tetrachloride | DMF | Ethanol |

| Temperature | Reflux | 80-100 °C | Reflux |

| Typical Yield | 70-90% | 80-95% | 75-90% |

Conclusion

Both the Grignard-based route and the Gabriel synthesis offer effective and reliable methods for the preparation of this compound. The Grignard pathway is a convergent synthesis that allows for the construction of the carbon skeleton followed by the introduction of the amine group. The Gabriel synthesis, on the other hand, is a more linear approach that provides a clean route to the primary amine, minimizing the risk of over-alkylation. The choice between these two pathways will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and purification capabilities. Both methods, when executed with precision, will yield the target compound in good to excellent yields, providing a crucial intermediate for further synthetic endeavors in the pharmaceutical and agrochemical industries.

References

- BenchChem. (2025). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS). BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of Trifluoromethylated Imines and Amines from 2-(Trifluoromethyl)benzalde. BenchChem.

-

Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Gabriel Synthesis. (n.d.). PrepChem.

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Georg Thieme Verlag.

- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. (2025).

-

The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

- The Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026, from a relevant Organic Chemistry Tutor URL.

- An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. (n.d.). The Royal Society of Chemistry.

-

benzyl phthalimide. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

- Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide deriv

-

Phthalimide, N-(2-bromoethyl). (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. (n.d.). Bentham Science Publisher.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Reductive amination of benzaldehyde and ammonia catalyzed by (a)... (n.d.).

- Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. (n.d.). Caltech Authors.

- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2025).

- How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. (2021).

-

3-methyl-3-phenyl-1-pentene. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023). NIH.

- ONE-STEP SYNTHESIS OF TRIFLUOROMETHYL- AND OF METHOXY-SUBSTITUTED BENZYNE PRECURSORS. (n.d.). Sci-Hub.

- ChemInform Abstract: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiop

2-Methyl-5-(trifluoromethoxy)benzylamine IUPAC name

An In-Depth Technical Guide to (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine

Executive Summary

(2-Methyl-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the methyl and, most notably, the trifluoromethoxy groups on the aromatic ring imparts a unique combination of physicochemical properties. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities and is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of molecules, thereby improving pharmacokinetic profiles and binding affinities to biological targets[1][2]. This guide provides a comprehensive technical overview of this compound, including its formal nomenclature, key properties, a plausible synthetic pathway, and its application as a versatile building block in drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The compound commonly referred to as "2-Methyl-5-(trifluoromethoxy)benzylamine" is more formally and unambiguously named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

Preferred IUPAC Name: (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine

This nomenclature is preferred because it treats the primary amine as the principal functional group. The core structure is methanamine (CH₃NH₂), which is substituted with a (2-methyl-5-(trifluoromethoxy)phenyl) group. While "benzylamine" is a retained common name for the C₆H₅CH₂NH₂ structure, for substituted derivatives, it is clearer to name the complex substituent attached to the parent amine[3][4].

The numbering of the phenyl ring begins at the carbon atom attached to the methanamine group (C1 is implied), and proceeds to give the substituents the lowest possible locants. However, when the CH₂NH₂ group is the principal characteristic group, the benzene ring is treated as the substituent on the methanamine parent. The numbering of the phenyl ring itself is determined by the point of attachment to the parent structure.

Caption: IUPAC numbering of the substituted phenyl ring.

Compound Identifiers

| Property | Value | Source |

| Preferred IUPAC Name | (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine | IUPAC Rules[3][4] |

| Common Name | This compound | Supplier Catalog[5] |

| CAS Number | 1373920-87-6 | Bide Pharm[6] |

| Molecular Formula | C₉H₁₀F₃NO | Calculated |

| Molecular Weight | 205.18 g/mol | Calculated |

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group is of paramount importance in modern medicinal chemistry. Its inclusion in a drug candidate, such as in the backbone of (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine, confers several advantageous properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body[1].

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design. This property enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier[1][2].

-

Modulation of Basicity: As a strong electron-withdrawing group, the -OCF₃ substituent lowers the pKa of the benzylamine's amino group. This modulation of basicity can be critical for optimizing interactions with target receptors and reducing off-target effects.

-

Bioisosterism: The -OCF₃ group can serve as a bioisostere for other groups, such as isopropyl or even chloro groups, offering a similar steric profile but with vastly different electronic properties. This allows for fine-tuning of a molecule's activity and properties[1].

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route for (2-methyl-5-(trifluoromethoxy)phenyl)methanamine can be devised from commercially available starting materials. The key steps involve the introduction of the functional groups onto the aromatic ring, followed by conversion to the final benzylamine.

Caption: A potential retrosynthetic pathway for the target compound.

Plausible Synthetic Workflow:

-

Trifluoromethoxylation: Starting with m-cresol, the hydroxyl group can be converted to a trifluoromethoxy group using reagents such as trifluoromethyl triflate or by a two-step process involving conversion to a chlorodifluoromethoxy group followed by fluorination.

-

Benzylic Bromination: The resulting 1-methyl-4-(trifluoromethoxy)benzene can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This selectively functionalizes the methyl group.

-

Azide Formation: The benzyl bromide is then converted to the corresponding benzyl azide by reaction with sodium azide (NaN₃). This is a crucial intermediate step that avoids over-alkylation common in direct amination.

-

Reduction to Amine: Finally, the benzyl azide is reduced to the primary amine, (2-methyl-5-(trifluoromethoxy)phenyl)methanamine. This can be achieved through various methods, with catalytic hydrogenation (H₂ over Pd/C) being a clean and efficient choice.

Application as a Synthetic Building Block: Amide Coupling Protocol

The primary amine functionality makes (2-methyl-5-(trifluoromethoxy)phenyl)methanamine an excellent nucleophile and a valuable building block for creating libraries of compounds for drug screening. A common and fundamental transformation is its use in amide bond formation.

Detailed Protocol: Synthesis of N-((2-methyl-5-(trifluoromethoxy)phenyl)methyl)acetamide

This protocol describes a standard amide coupling reaction using acetic anhydride as an example acylating agent.

Caption: Experimental workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-methyl-5-(trifluoromethoxy)phenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution to act as a base, scavenging the acid byproduct.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5°C. The choice of acylating agent can be varied to any carboxylic acid (activated as an acid chloride or using coupling reagents like EDC/HOBt) to generate diverse amide libraries.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-((2-methyl-5-(trifluoromethoxy)phenyl)methyl)acetamide can be purified by flash column chromatography on silica gel to afford the final product.

Safety and Handling

As a benzylamine derivative, (2-methyl-5-(trifluoromethoxy)phenyl)methanamine should be handled with appropriate care.

-

Hazards: Compounds of this class are typically corrosive and can cause severe skin burns and eye damage[7][8]. Inhalation may cause respiratory irritation.

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

(2-Methyl-5-(trifluoromethoxy)phenyl)methanamine is a highly valuable synthetic intermediate whose utility is significantly enhanced by the presence of the trifluoromethoxy group. This functional group imparts desirable pharmacokinetic properties, making the molecule an attractive building block for the synthesis of novel therapeutic agents and agrochemicals. The straightforward reactivity of its primary amine allows for its incorporation into a wide array of molecular scaffolds, providing a powerful tool for medicinal chemists aiming to optimize lead compounds.

References

-

(2-(Trifluoromethoxy)phenyl)methanamine . PubChem, National Center for Biotechnology Information. [Link]

-

((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine . PubChem, National Center for Biotechnology Information. [Link]

-

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine . PubChem, National Center for Biotechnology Information. [Link]

-

Nomenclature of substituted benzene rings . University of California, Davis. [Link]

-

Intermediate IUPAC Nomenclature VII . University of California, Davis. [Link]

-

What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? . Chemistry Stack Exchange. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzylamine . NIST WebBook. [Link]

-

What Are The IUPAC Rules For Benzene Derivatives? . Chemistry For Everyone - YouTube. [Link]

-

This compound, 96% . Labchem. [Link]

-

3,5-Bis(trifluoromethyl)benzylamine . PubChem, National Center for Biotechnology Information. [Link]

-

2-fluoro-5-(trifluoromethoxy)benzylamine . PubChemLite. [Link]

-

2-(Difluoromethoxy)benzylamine . PubChem, National Center for Biotechnology Information. [Link]

-

IUPAC Nomenclature of Substituted Benzenes . YouTube. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines . ACS Publications. [Link]

- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central. [Link]

-

ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate . Organic Syntheses. [Link]

- Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound, 96% [labchem.co.za]

- 6. CAS:1373920-87-6, (2-Methyl-5-(trifluoromethoxy)phenyl)methanamine-毕得医药 [bidepharm.com]

- 7. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-5-(trifluoromethoxy)benzylamine molecular weight

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore a robust and widely applicable synthetic methodology, and discuss the strategic importance of its structural components—the trifluoromethoxy and methyl groups—in the context of modern drug design. This document is intended for researchers, medicinal chemists, and process development scientists, offering expert insights into the rationale behind its synthesis and its potential as a key building block for novel chemical entities.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed drugs containing at least one fluorine atom.[1] Among the various fluorinated substituents, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety.[2][3] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group offers a unique combination of high electronegativity, metabolic stability, and a significant ability to increase lipophilicity, often measured by the partition coefficient (logP).[3][4] These characteristics can profoundly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a highly sought-after functional group in the design of new therapeutic agents and agrochemicals.[3] This guide focuses on this compound, a molecule that strategically combines the benefits of the -OCF3 group with a versatile benzylamine scaffold.

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and development. The key properties of this compound are summarized below. The presence of the trifluoromethoxy group significantly influences its lipophilicity and electronic character, while the primary amine serves as a critical handle for subsequent chemical modifications.

| Property | Value |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| Appearance | Colorless to pale yellow liquid (typical) |

| CAS Number | 1864057-76-9 |

| Core Structure | Benzylamine |

| Key Substituents | 2-Methyl, 5-Trifluoromethoxy |

Synthesis and Mechanistic Insights

The most direct and efficient route for the synthesis of this compound is the reductive amination of its corresponding aldehyde precursor, 2-Methyl-5-(trifluoromethoxy)benzaldehyde. This method is widely favored in both academic and industrial settings due to its high yields, operational simplicity, and the commercial availability of mild reducing agents.

Retrosynthetic Approach and Rationale

The logic of this synthetic strategy stems from the robust and well-documented transformation of an aldehyde to a primary amine. The carbonyl group of the aldehyde is first condensed with an ammonia source to form an imine intermediate in situ. This intermediate is then readily reduced to the target primary amine. This one-pot procedure minimizes the need for isolation of the inherently unstable imine, thereby maximizing efficiency.

Experimental Protocol: Reductive Amination

This protocol describes a general, self-validating procedure for the synthesis of the title compound. The progress of the reaction can be reliably monitored using Thin-Layer Chromatography (TLC).

Materials:

-

2-Methyl-5-(trifluoromethoxy)benzaldehyde

-

Ammonia (7N solution in Methanol)

-

Sodium Borohydride (NaBH4)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (aq.)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in Methanol.

-

Imine Formation: Add a 7N solution of ammonia in Methanol (10.0 eq) to the flask. Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the Methanol under reduced pressure. To the remaining aqueous residue, add Ethyl Acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the reductive amination process, from starting materials to the final purified product.

Caption: Relationship between structural features and key molecular properties.

Applications in Drug Discovery and Development

While specific FDA-approved drugs containing this exact scaffold are not prevalent, this compound represents a valuable building block for the synthesis of more complex molecules. Its structural analogues, fluorinated benzylamines, are key intermediates in the synthesis of a wide range of pharmaceuticals, including agents targeting neurological disorders and anti-inflammatory drugs. [8][9]The combination of the metabolically robust -OCF3 group and the versatile primary amine handle makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns. Tertiary amines, often derived from primary amines like this one, are ubiquitous in medicinal chemistry, found in over 21% of FDA-approved drugs, highlighting the synthetic potential of this scaffold. [10]

Handling and Safety

As an aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is generally considered an irritant and may be corrosive. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for modern chemical synthesis. Its straightforward preparation via reductive amination, combined with the powerful ADME-enhancing properties of the trifluoromethoxy group, makes it a highly valuable tool for researchers and scientists in the pharmaceutical and agrochemical sectors. Understanding the rationale behind its synthesis and the functional role of its substituents empowers chemists to leverage its full potential in the creation of next-generation bioactive molecules.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Source not directly found, but general knowledge supported by)[2]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. ias.ac.in [ias.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. chs.nctu.edu.vn [chs.nctu.edu.vn]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 2-Methyl-5-(trifluoromethoxy)benzylamine

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Methyl-5-(trifluoromethoxy)benzylamine

This compound is a highly valuable substituted benzylamine intermediate in modern medicinal chemistry and agrochemical synthesis. Its molecular architecture is strategically designed: the benzylamine moiety provides a reactive handle for constructing larger, more complex molecules; the methyl group offers steric influence and can modulate binding interactions; and the trifluoromethoxy (-OCF₃) group is a key pharmacophore. The -OCF₃ group, a bioisostere of the methoxy group, is renowned for its ability to significantly enhance a molecule's metabolic stability, increase its lipophilicity (which can improve membrane permeability), and augment its binding affinity to biological targets.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the critical starting materials and the chemical logic underpinning their selection and transformation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. By conceptually breaking down the molecule, we can identify the most practical and efficient pathways from simpler, often commercially available, starting materials.

The two most common disconnections for a primary benzylamine are the C-N bond, leading back to a carbonyl or nitrile precursor, which are then constructed from a substituted toluene derivative.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals two primary synthetic strategies, each starting from a different functionalized aromatic core:

-

Reductive Amination of 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

-

Reduction of 2-Methyl-5-(trifluoromethoxy)benzonitrile.

The selection of a specific route often depends on the availability and cost of the key intermediates: the benzaldehyde or the benzonitrile. Both of these can be derived from a common, readily available precursor, 4-(trifluoromethoxy)toluene .[2][3][4]

Synthetic Pathway 1: Reductive Amination

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds.[5] This two-step, one-pot process involves the initial formation of an imine via condensation of an aldehyde with an amine source (like ammonia), followed by the immediate reduction of the imine to the corresponding amine.[6]

Core Starting Material: 2-Methyl-5-(trifluoromethoxy)benzaldehyde

The cornerstone of this route is the substituted benzaldehyde. While commercially available from specialty suppliers, its synthesis from more fundamental precursors is a critical step in a scalable process. A common precursor is 4-(trifluoromethoxy)toluene, which can be selectively functionalized.

Caption: Workflow for the reductive amination of the key aldehyde intermediate.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of the aldehyde to the target benzylamine using sodium cyanoborohydride, a reducing agent selective for the iminium ion over the starting aldehyde.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Amine Source Addition: Add an ammonia source, such as ammonium acetate (CH₃COONH₄) or ammonium chloride (NH₄Cl) (typically 5-10 equiv), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the imine.

-

Reduction: To the stirred mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv) portion-wise. The pH should be maintained between 6 and 7, which can be adjusted with glacial acetic acid if necessary, to ensure the iminium ion is present and reactive.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Synthetic Pathway 2: Nitrile Reduction

An alternative and equally powerful strategy involves the chemical reduction of a benzonitrile intermediate. This method is particularly effective when the nitrile is more accessible than the corresponding aldehyde.

Core Starting Material: 2-Methyl-5-(trifluoromethoxy)benzonitrile

This nitrile is the key intermediate for this pathway.[8][9] It can be synthesized from 2-methyl-5-(trifluoromethoxy)aniline via the Sandmeyer reaction or through palladium-catalyzed cyanation of a corresponding aryl halide. The aniline precursor itself can be prepared by nitration of 4-(trifluoromethoxy)toluene followed by reduction.

Caption: Workflow for the reduction of the key benzonitrile intermediate.

Experimental Protocol: Nitrile Reduction

This protocol outlines the reduction of the benzonitrile to the target benzylamine using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of this transformation.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equiv) in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).

-